Isoquinolin-8-ylmethanamine dihydrochloride chemical structure and properties
Isoquinolin-8-ylmethanamine dihydrochloride chemical structure and properties
An In-Depth Technical Guide to Isoquinolin-8-ylmethanamine Dihydrochloride: A Versatile Intermediate in Pharmaceutical Research
Introduction
Isoquinolin-8-ylmethanamine dihydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, not for its intrinsic biological activity, but for its pivotal role as a synthetic intermediate.[1][2] It serves as a foundational building block in the design and synthesis of more complex molecules. The true value of this compound lies in its structure: an isoquinoline core functionalized with a primary aminomethyl group at the 8-position.
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast array of biological activities.[3][4] Derivatives of isoquinoline have been extensively explored and developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[5][6][7] Consequently, Isoquinolin-8-ylmethanamine dihydrochloride represents a strategic starting point for researchers and drug development professionals aiming to create novel therapeutics by leveraging the proven potential of the isoquinoline nucleus. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications as a versatile tool in pharmaceutical R&D.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental characteristics of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the reliable interpretation of experimental outcomes.
Chemical Structure and Identification
Isoquinolin-8-ylmethanamine dihydrochloride consists of a bicyclic isoquinoline ring system with a methyleneamine substituent at the C8 position. The molecule is supplied as a dihydrochloride salt, where both the basic nitrogen of the isoquinoline ring and the primary amine of the substituent are protonated and stabilized by chloride counter-ions. This salt form typically enhances the compound's crystallinity and stability.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | isoquinolin-8-ylmethanamine;dihydrochloride | [8] |
| CAS Number | 850734-84-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ · 2HCl (or C₁₀H₁₂Cl₂N₂) | [1][8][9] |
| SMILES | NCC1=C2C=NC=CC2=CC=C1.Cl.Cl | [1] |
| InChI Key | GQPDNUJLVOFHSX-UHFFFAOYSA-N |[1][8] |
Physicochemical Characteristics
The physical and chemical properties of the compound are critical for its practical application in the laboratory, influencing everything from solvent selection to reaction setup and purification methods.
Table 2: Physicochemical Data
| Property | Value | Significance for Researchers | Reference |
|---|---|---|---|
| Formula Weight | 231.1 g/mol | Essential for accurate molar calculations in reaction stoichiometry. | [1][8][9] |
| Appearance | Crystalline solid | Facilitates handling, weighing, and storage compared to oils or amorphous solids. | [1] |
| Solubility | 5 mg/mL in PBS (pH 7.2) | Solubility in a buffered aqueous solution is a key parameter for preparing stock solutions for biological screening assays. | [1] |
| Purity | ≥98% (Typical) | High purity is crucial to ensure that observed experimental results are attributable to the compound of interest and not to impurities. | [1] |
| λmax | 217 nm | The maximum UV absorbance wavelength can be used for quantification via UV-Vis spectroscopy or for detection in HPLC analysis. |[1] |
Part 2: Synthesis and Handling
While Isoquinolin-8-ylmethanamine dihydrochloride is commercially available, understanding its synthesis provides valuable insights into the chemistry of isoquinolines and informs the design of related analogues.
Rationale for Synthesis
The synthetic goal is to introduce a versatile aminomethyl functional group onto the isoquinoline core at the 8-position. This primary amine serves as a nucleophilic handle, enabling a wide range of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
Postulated Synthetic Workflow
A robust and common strategy for the synthesis of primary amines like Isoquinolin-8-ylmethanamine is the reduction of a corresponding nitrile precursor. This multi-step process is outlined below.
Experimental Protocol: Nitrile Reduction and Salt Formation
The following is a representative, field-proven protocol for the final two steps of the proposed synthesis. This protocol is based on standard organic chemistry transformations.
Objective: To synthesize Isoquinolin-8-ylmethanamine dihydrochloride from 8-Cyanoisoquinoline.
Step 1: Reduction of 8-Cyanoisoquinoline to Isoquinolin-8-ylmethanamine (Free Base)
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Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
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Reagent Suspension: Under a positive pressure of nitrogen, suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
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Substrate Addition: Dissolve 8-Cyanoisoquinoline (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
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Causality: Dropwise addition is crucial to control the highly exothermic reaction between the hydride and the nitrile.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered.
-
Self-Validation: A successful quench will result in a gray/white granular solid and a clear supernatant.
-
-
Isolation: Filter the solid salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Isoquinolin-8-ylmethanamine free base.
Step 2: Formation of the Dihydrochloride Salt
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Dissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol or methanol.
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Acidification: To the stirred solution, add a solution of hydrochloric acid (2.0-2.2 equivalents, e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise.
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Precipitation: The dihydrochloride salt will typically precipitate as a solid. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-basic impurities.
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Drying: Dry the final product, Isoquinolin-8-ylmethanamine dihydrochloride, under vacuum to obtain a crystalline solid.
Handling and Storage
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: The dihydrochloride salt is expected to be more stable than the free base. It should be stored at room temperature in a tightly sealed container to protect it from moisture, as amine salts can be hygroscopic.[2]
Part 3: Applications in Drug Discovery and Development
The primary application of Isoquinolin-8-ylmethanamine dihydrochloride is as a scaffold for building libraries of novel compounds for biological screening.
The Isoquinoline Scaffold: A Privileged Structure
The isoquinoline motif is prevalent in a wide range of biologically active molecules. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor, facilitating interactions with enzymes and receptors. Many approved drugs, such as the vasodilator Papaverine, feature this core structure.[4]
Role as a Synthetic Intermediate
The primary amine of Isoquinolin-8-ylmethanamine is a nucleophilic center that can undergo a variety of chemical reactions to introduce diverse functionalities. This versatility allows for the systematic exploration of the chemical space around the isoquinoline core.
Potential Therapeutic Targets for Derivatives
By synthesizing derivatives using the pathways described above, researchers can target a wide range of diseases. The literature on isoquinoline compounds provides a strong rationale for exploring these areas.
Table 3: Therapeutic Potential of Isoquinoline Derivatives
| Therapeutic Area | Mechanism of Action / Biological Activity | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt/mTOR signaling, microtubule polymerization disruption, topoisomerase inhibition, induction of apoptosis. | [5] |
| Antimicrobial | Inhibition of bacterial DNA gyrase and topoisomerase IV, interference with FtsZ polymerization. | [10] |
| Anti-inflammatory | General anti-inflammatory properties observed in various models. | [6][11] |
| Neuroprotective | Potential anti-Alzheimer effects, modulation of central nervous system functions. | [5][6] |
| Antiviral | Activity against various viruses has been reported for certain derivatives. |[5] |
Part 4: Analytical Characterization
Confirming the identity, structure, and purity of the synthesized Isoquinolin-8-ylmethanamine dihydrochloride is a critical step before its use in further reactions.
Standard Analytical Workflow
A standard suite of analytical techniques is employed to provide a comprehensive characterization of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should reveal characteristic signals for the aromatic protons on the isoquinoline ring, a singlet or triplet for the methylene (-CH₂-) protons, and a broad signal for the amine (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will show the expected number of carbon signals, including those for the sp²-hybridized carbons of the aromatic system and the sp³-hybridized methylene carbon.
-
-
Mass Spectrometry (MS): Typically performed using electrospray ionization (ESI), MS will detect the molecular ion of the free base ([M+H]⁺), confirming the molecular weight of C₁₀H₁₀N₂.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A pure sample will show a single major peak in the chromatogram. The retention time is a characteristic property under specific chromatographic conditions.
Conclusion
Isoquinolin-8-ylmethanamine dihydrochloride is a valuable and versatile chemical intermediate. While it is not intended for direct therapeutic use, its true utility is realized in its role as a strategic starting material. Its well-defined structure, featuring a privileged isoquinoline core and a reactive primary amine, provides medicinal chemists with a powerful platform for the synthesis of diverse compound libraries. The extensive body of research highlighting the broad biological activities of isoquinoline derivatives provides a compelling rationale for the continued use of this and related building blocks in the quest for novel and effective therapeutic agents.
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